![molecular formula C19H25FN2O4 B5563338 (3S*,4R*)-4-(3-fluorophenyl)-1-(4-morpholin-4-ylbutanoyl)pyrrolidine-3-carboxylic acid](/img/structure/B5563338.png)
(3S*,4R*)-4-(3-fluorophenyl)-1-(4-morpholin-4-ylbutanoyl)pyrrolidine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including rearrangements, condensation, and nucleophilic substitution reactions. Such processes yield biologically active compounds, indicating the potential significance of synthesizing complex molecules like "(3S*,4R*)-4-(3-fluorophenyl)-1-(4-morpholin-4-ylbutanoyl)pyrrolidine-3-carboxylic acid" (Wang et al., 2016).
Molecular Structure Analysis
Structural analyses, such as X-ray diffraction, reveal the geometric configuration of molecules, crucial for understanding their reactivity and interaction with biological targets. For instance, compounds with morpholine rings have been analyzed to determine their crystal structures and conformations, which are essential for predicting the behavior of "(3S*,4R*)-4-(3-fluorophenyl)-1-(4-morpholin-4-ylbutanoyl)pyrrolidine-3-carboxylic acid" in various environments (Shalaby et al., 2014).
Chemical Reactions and Properties
The molecule's chemical reactivity, including its participation in various synthetic pathways, underscores its versatility. Studies on related compounds show the potential for novel reactions that can expand the utility of such molecules in creating new pharmacologically active agents (Bonacorso et al., 2018).
properties
IUPAC Name |
(3S,4R)-4-(3-fluorophenyl)-1-(4-morpholin-4-ylbutanoyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O4/c20-15-4-1-3-14(11-15)16-12-22(13-17(16)19(24)25)18(23)5-2-6-21-7-9-26-10-8-21/h1,3-4,11,16-17H,2,5-10,12-13H2,(H,24,25)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBDVCGTOFDFBJ-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-4-(3-fluorophenyl)-1-(4-morpholin-4-ylbutanoyl)pyrrolidine-3-carboxylic acid |
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